molecular formula C16H15ClO3 B4633946 4-[3-(4-chlorophenoxy)propoxy]benzaldehyde

4-[3-(4-chlorophenoxy)propoxy]benzaldehyde

Cat. No.: B4633946
M. Wt: 290.74 g/mol
InChI Key: LEQZTLCCZVCGCI-UHFFFAOYSA-N
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Description

4-[3-(4-chlorophenoxy)propoxy]benzaldehyde is an organic compound with the molecular formula C16H15ClO3 It is characterized by the presence of a chlorophenoxy group and a benzaldehyde moiety connected via a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-chlorophenoxy)propoxy]benzaldehyde typically involves the reaction of 4-chlorophenol with 3-chloropropanol to form 4-(3-chloropropoxy)chlorobenzene. This intermediate is then reacted with benzaldehyde under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-[3-(4-chlorophenoxy)propoxy]benzoic acid.

    Reduction: 4-[3-(4-chlorophenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been investigated for its potential anti-tumor activity and as a precursor for the synthesis of fatty acid amide hydrolase inhibitors.

    Medicine: Research has focused on its potential use in developing new therapeutic agents for treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can induce apoptosis in cancer cells. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological targets, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

4-[3-(4-chlorophenoxy)propoxy]benzaldehyde can be compared with other similar compounds, such as:

    3-(4-chlorophenoxy)benzaldehyde: Lacks the propoxy linker, which may affect its reactivity and biological activity.

    4-(3-chloropropoxy)benzaldehyde: Lacks the chlorophenoxy group, which may influence its chemical properties and applications.

    4-(3-(4-bromophenoxy)propoxy)benzaldehyde:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the chlorophenoxy and benzaldehyde moieties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[3-(4-chlorophenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c17-14-4-8-16(9-5-14)20-11-1-10-19-15-6-2-13(12-18)3-7-15/h2-9,12H,1,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQZTLCCZVCGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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